molecular formula C8H9ClF3NO B1421023 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride CAS No. 1185304-48-6

4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride

Cat. No. B1421023
M. Wt: 227.61 g/mol
InChI Key: AORFTHQHDDZQDO-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride, also known as 4-MTFMA, is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 4-MTFMA is also used as a reagent in various laboratory experiments and is known for its ability to react with a wide range of substrates.

Scientific Research Applications

Metabolic Pathways in Rats

Kanamori et al. (2002) studied the in vivo metabolism of psychoactive phenethylamines in rats, revealing insights into the metabolic pathways for substances structurally related to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research contributes to the understanding of how such compounds are processed in biological systems (Kanamori et al., 2002).

Photochemical Behavior in Solvents

Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in various solvents, providing insights into the photochemical properties of compounds with substituents similar to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research offers a perspective on how different substituents can impact photochemical reactions, which is relevant for the understanding of the behavior of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various environments (Yang et al., 2004).

Radioligand for PET Imaging

Matarrese et al. (1997) synthesized a compound for potential use as a radioligand in positron emission tomography (PET) imaging. This study indicates the potential application of structurally similar compounds to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in medical imaging, particularly in the study of serotonin uptake sites in the brain (Matarrese et al., 1997).

Synthesis from Vanillin

Li Yong-xin (2012) described the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin. This work is relevant for understanding the chemical synthesis routes that could potentially be applied to the production of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride (Li Yong-xin, 2012).

Synthesis of Related Compounds

Other studies, such as those by Melnicky et al. (1995) and Mallikarjunaswamy et al. (2017), explore the synthesis of chemically related compounds, offering further insights into the chemical properties and potential applications of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various scientific fields (Melnicky et al., 1995), (Mallikarjunaswamy et al., 2017).

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFTHQHDDZQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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